molecular formula C22H20F3N3O2 B2677487 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2034432-36-3

4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2677487
CAS No.: 2034432-36-3
M. Wt: 415.416
InChI Key: CGXMSFWLBUMFCW-UHFFFAOYSA-N
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Description

4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety linked to a piperidine ring, which is further substituted with a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the piperidine-quinoline intermediate reacts with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable carboxamide derivative under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or piperidine rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline or piperidine derivatives.

Scientific Research Applications

4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, leading to inhibition of biological processes. The trifluoromethylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(quinolin-8-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorophenyl group instead of a trifluoromethylphenyl group.

    4-(quinolin-8-yloxy)-N-(2-methylphenyl)piperidine-1-carboxamide: Similar structure but with a methylphenyl group instead of a trifluoromethylphenyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

4-quinolin-8-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2/c23-22(24,25)17-7-1-2-8-18(17)27-21(29)28-13-10-16(11-14-28)30-19-9-3-5-15-6-4-12-26-20(15)19/h1-9,12,16H,10-11,13-14H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXMSFWLBUMFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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